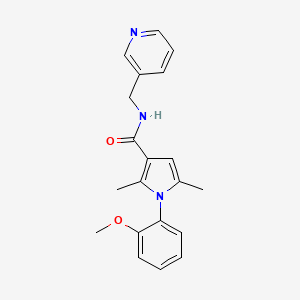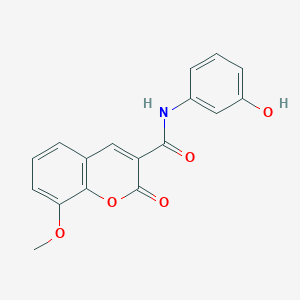
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Tetrazole Ring: This can be done by reacting the appropriate nitrile with sodium azide under acidic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the tetrazole-substituted pyrazole with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Products may include amines and other reduced derivatives.
Substitution: Products may include halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound may be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound may be used in the development of new materials, particularly those with specific electronic or optical properties.
Biology: The compound may be used as a probe or tool in biological research, particularly in studies of enzyme function or protein-protein interactions.
Industry: The compound may be used in the development of new industrial processes or products, particularly those requiring specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. In materials science, the compound may act by altering the electronic or optical properties of a material.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the tetrazole ring.
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole: Lacks the carboxamide group.
5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of both the tetrazole and carboxamide groups in 5-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-3-carboxamide makes it unique compared to similar compounds. These functional groups can confer specific chemical properties, such as increased binding affinity to certain enzymes or receptors, or specific electronic or optical properties.
Propriétés
Formule moléculaire |
C12H11N7O2 |
|---|---|
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-N-(2H-tetrazol-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H11N7O2/c1-21-8-4-2-7(3-5-8)9-6-10(15-14-9)11(20)13-12-16-18-19-17-12/h2-6H,1H3,(H,14,15)(H2,13,16,17,18,19,20) |
Clé InChI |
MDZAMVUECTXIJK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]-](/img/structure/B12175635.png)


![6-chloro-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12175669.png)

![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methoxybenzamide](/img/structure/B12175676.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B12175677.png)
![4-[(2-Fluorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12175682.png)
![N-(4-chlorophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175683.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12175687.png)
![1,4-Oxathiin-2-carboxamide, 5,6-dihydro-N-[(5-methyl-2-furanyl)methyl]-3-phenyl-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12175691.png)
![1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12175720.png)
methanone](/img/structure/B12175723.png)
![1,7,7-Trimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12175727.png)
